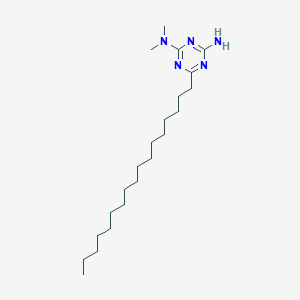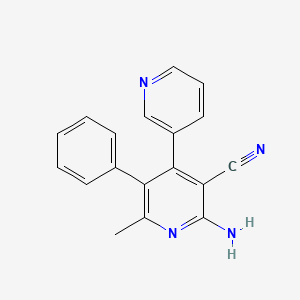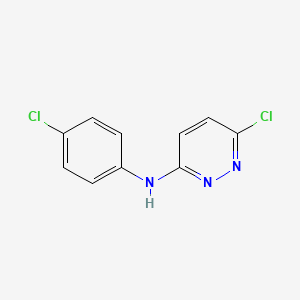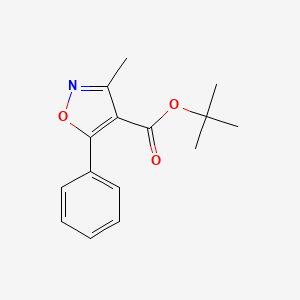![molecular formula C15H16N4O2 B14167624 N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline CAS No. 4313-13-7](/img/structure/B14167624.png)
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline: is an organic compound with the molecular formula C15H16N4O2. It is characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to an aniline derivative. This compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: The synthesis of N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline typically begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N,2-trimethylaniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline can undergo reduction reactions, especially at the nitro group, to form corresponding amines.
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.
Major Products Formed:
Reduction: Formation of N,N,2-trimethyl-4-[(4-aminophenyl)diazenyl]aniline.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in the study of azo coupling reactions and their mechanisms.
Biology:
- Utilized in staining techniques for biological specimens due to its vibrant color.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Employed in the production of colored plastics and inks.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The nitrophenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound.
Molecular Targets and Pathways:
- The azo group can interact with nucleophiles, leading to the formation of new bonds.
- The nitrophenyl group can influence the electronic properties of the compound, making it suitable for various chemical reactions.
Comparación Con Compuestos Similares
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N,2-trimethyl-4-[(4-chlorophenyl)diazenyl]aniline
Uniqueness:
- The presence of the 2-trimethyl group in N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline provides unique steric and electronic properties, making it distinct from other similar compounds.
- The specific arrangement of functional groups in this compound allows for unique reactivity patterns and applications in various fields.
Propiedades
Número CAS |
4313-13-7 |
|---|---|
Fórmula molecular |
C15H16N4O2 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)18(2)3)17-16-12-4-7-14(8-5-12)19(20)21/h4-10H,1-3H3 |
Clave InChI |
YGMSETFPVMNTRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)


![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)






![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)


![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
